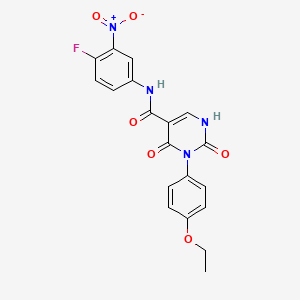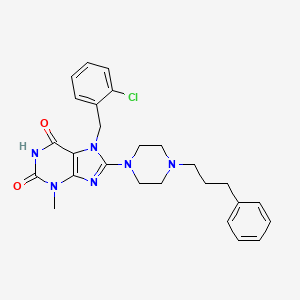
Iridium;tetrahydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium tetrahydroiodide is a chemical compound consisting of iridium and iodine atoms. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. The combination of iridium with iodine forms iridium tetrahydroiodide, which has unique properties and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iridium tetrahydroiodide typically involves the reaction of iridium metal with iodine under controlled conditions. One common method is the direct combination of iridium and iodine at elevated temperatures. The reaction can be represented as:
Ir+4I2→IrI4
Another method involves the use of iridium chloride and potassium iodide in an aqueous solution, followed by the reduction of the resulting iridium iodide complex. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of iridium tetrahydroiodide may involve large-scale synthesis using high-purity iridium and iodine. The process typically includes steps such as purification of raw materials, controlled reaction conditions, and isolation of the product through crystallization or precipitation techniques.
化学反应分析
Types of Reactions
Iridium tetrahydroiodide undergoes various chemical reactions, including:
Oxidation: Iridium tetrahydroiodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The iodine atoms in iridium tetrahydroiodide can be substituted with other ligands or atoms.
Common Reagents and Conditions
Common reagents used in the reactions of iridium tetrahydroiodide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of iridium tetrahydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield iridium(V) compounds, while reduction may produce iridium(III) or iridium(I) compounds. Substitution reactions can lead to the formation of various iridium complexes with different ligands.
科学研究应用
Iridium tetrahydroiodide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic and inorganic reactions due to its high catalytic activity and stability.
Material Science: Iridium tetrahydroiodide is used in the synthesis of advanced materials, including nanomaterials and thin films.
Medicine: Research is ongoing to explore the potential use of iridium compounds in cancer treatment and other medical applications.
Electronics: It is used in the development of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
作用机制
The mechanism of action of iridium tetrahydroiodide involves its interaction with molecular targets and pathways. In catalysis, iridium tetrahydroiodide acts as a catalyst by facilitating the transfer of electrons and protons, thereby accelerating chemical reactions. In biological systems, iridium compounds may interact with cellular components, leading to various biochemical effects.
相似化合物的比较
Iridium tetrahydroiodide can be compared with other iridium compounds, such as iridium chloride and iridium bromide. While all these compounds share similar catalytic properties, iridium tetrahydroiodide is unique due to its specific reactivity with iodine. Other similar compounds include:
Iridium chloride: Used in catalysis and material science.
Iridium bromide: Known for its catalytic properties and use in organic synthesis.
Iridium oxide: Used in electrochemical applications and as a catalyst.
Iridium tetrahydroiodide stands out due to its unique combination of iridium and iodine, which imparts distinct chemical and physical properties.
属性
分子式 |
H4I4Ir |
|---|---|
分子量 |
703.87 g/mol |
IUPAC 名称 |
iridium;tetrahydroiodide |
InChI |
InChI=1S/4HI.Ir/h4*1H; |
InChI 键 |
FOCVPYWBRCVWNL-UHFFFAOYSA-N |
规范 SMILES |
I.I.I.I.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14099703.png)


![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099716.png)

![(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid](/img/structure/B14099732.png)

![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099746.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B14099749.png)
![8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14099754.png)


![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14099771.png)
